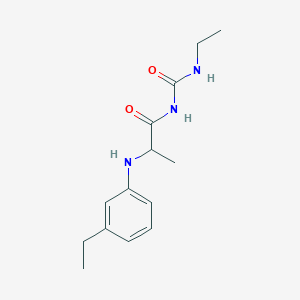
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a potent acetylcholinesterase inhibitor and has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of acetylcholine in the brain. The increased levels of acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, which can protect against the damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one of the limitations of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide is its potential toxicity. 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide. One area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide analogs that have improved potency and selectivity for acetylcholinesterase. Another area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the potential toxicity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide and its analogs, in order to determine safe dosages for use in experiments.
合成方法
The synthesis of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide involves the reaction of 2-(3-ethylanilino)propanamide with ethyl isocyanate in the presence of a catalyst. The reaction yields 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide as a white crystalline solid with a melting point of 84-85°C. The purity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学研究应用
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
属性
IUPAC Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-11-7-6-8-12(9-11)16-10(3)13(18)17-14(19)15-5-2/h6-10,16H,4-5H2,1-3H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFFHIEMDVJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C(=O)NC(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)
![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)


![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
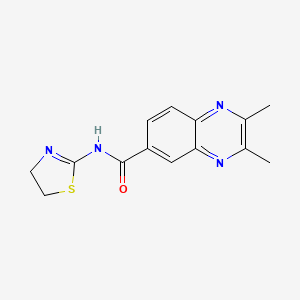
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)
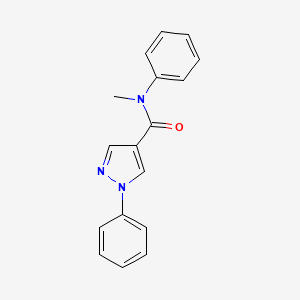
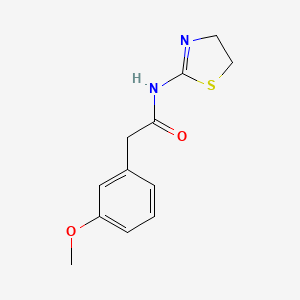
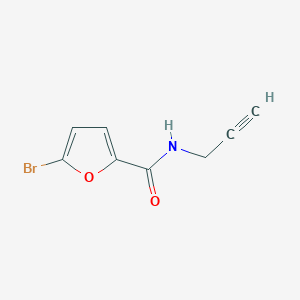
![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)